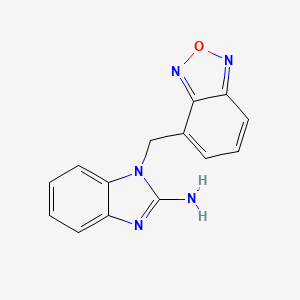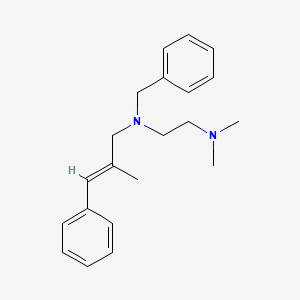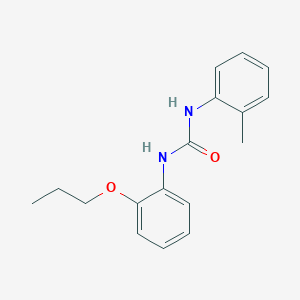![molecular formula C18H28ClNO3 B5361189 1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B5361189.png)
1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride is a chemical compound that is commonly known as methylenedioxypyrovalerone (MDPV). It is a synthetic stimulant drug that belongs to the cathinone class. MDPV has been found to have similar effects to other stimulants such as cocaine and amphetamines. It is a highly potent drug that has been associated with several adverse effects, including addiction, psychosis, and even death. Despite the dangers associated with MDPV, it has been used in scientific research to study its mechanism of action and potential therapeutic applications.
作用機序
1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their levels in the brain. This leads to increased stimulation and euphoria, as well as potential adverse effects such as addiction and psychosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased stimulation and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as heart attack, stroke, and seizures. This compound has also been associated with addiction, psychosis, and even death.
実験室実験の利点と制限
1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride has several advantages and limitations when used in lab experiments. Its potency and similarity to other stimulants make it a useful tool for studying the mechanism of action of stimulant drugs. However, its potential for adverse effects and addiction make it a risky substance to work with. It is important to use caution and follow proper safety protocols when working with this compound in a lab setting.
将来の方向性
There are several future directions for research involving 1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride. One area of interest is the development of safer and more effective treatments for depression and ADHD based on the mechanism of action of this compound. Another area of interest is the study of the long-term effects of this compound on the brain and body, as well as its potential for addiction and psychosis. Further research is needed to fully understand the risks and benefits of this compound and its potential therapeutic applications.
合成法
1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride can be synthesized using various methods, including the Leuckart reaction and the Friedel-Crafts acylation. The Leuckart reaction involves the reduction of the corresponding imine, while the Friedel-Crafts acylation involves the reaction of propiophenone with 3,4-methylenedioxyphenylacetonitrile. Both methods require specialized equipment and expertise in organic chemistry.
科学的研究の応用
1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride has been used in scientific research to study its potential therapeutic applications and mechanism of action. One study found that this compound has potential as a treatment for depression, as it increases the levels of dopamine and serotonin in the brain. Another study found that this compound may have potential as a treatment for attention deficit hyperactivity disorder (ADHD), as it increases the levels of norepinephrine in the brain.
特性
IUPAC Name |
1-[2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-17(20)16-8-5-6-9-18(16)21-11-7-10-19-12-14(2)22-15(3)13-19;/h5-6,8-9,14-15H,4,7,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDZDCGKGDYWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCN2CC(OC(C2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)



![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)

![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)

![1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361190.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5361202.png)